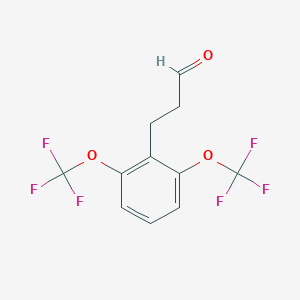
(2,6-Bis(trifluoromethoxy)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Bis(trifluoromethoxy)phenyl)propanal is a chemical compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
One common synthetic route involves the use of trifluoromethyl ethers, which are known for their stability and lipophilicity . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the introduction of the trifluoromethoxy groups. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2,6-Bis(trifluoromethoxy)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoromethoxy groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,6-Bis(trifluoromethoxy)phenyl)propanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
(2,6-Bis(trifluoromethoxy)phenyl)propanal can be compared with other similar compounds, such as:
(2,6-Difluoromethoxy)phenylpropanal: Lacks the trifluoromethoxy groups, resulting in different chemical properties.
(2,6-Bis(trifluoromethoxy)phenyl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
(2,6-Bis(trifluoromethoxy)phenyl)propanenitrile:
The uniqueness of this compound lies in its specific combination of trifluoromethoxy groups and an aldehyde group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H8F6O3 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
3-[2,6-bis(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-1-5-9(20-11(15,16)17)7(8)3-2-6-18/h1,4-6H,2-3H2 |
InChI Key |
PBBZZIOVWPLGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CCC=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















